

Dihexyl Malonate: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihexyl Malonate*

Cat. No.: *B073806*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl malonate, also known as malonic acid dihexyl ester, is a diester of malonic acid with the chemical formula C15H28O4. As a member of the malonate ester family, it serves as a versatile building block in organic synthesis, finding applications in the production of various pharmaceuticals, fragrances, and other specialty chemicals. An in-depth understanding of its physical properties is paramount for its effective use in research and development, particularly in process design, reaction optimization, and formulation development. This technical guide provides a detailed overview of the core physical properties of **dihexyl malonate**, outlines experimental protocols for their determination, and presents a logical workflow for these characterizations.

Core Physical Properties of Dihexyl Malonate

The physical characteristics of **dihexyl malonate** are crucial for its handling, storage, and application in chemical processes. The available data is summarized in the table below. It is important to note that while some physical properties have been experimentally determined, others, such as the melting point and specific solubility values, are not readily available in the current body of scientific literature.

Physical Property	Value	Conditions
Molecular Formula	C15H28O4	
Molecular Weight	272.38 g/mol	
Boiling Point	313.89 °C	at 760 mmHg[1]
143-145 °C	at 6 Torr	
Density	0.962 g/cm³	Not Specified[1]
Refractive Index	1.443	Predicted[1]
Melting Point	Not available	
Solubility	Insoluble in water (predicted). Soluble in many organic solvents (inferred from properties of similar malonate esters).	
Physical State	Liquid	At room temperature (inferred)

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of **dihexyl malonate** requires standardized experimental procedures. The following protocols are adapted from established methodologies for organic compounds and are suitable for characterizing this substance.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling liquid like **dihexyl malonate**, distillation or the Thiele tube method are appropriate.

Method: Simple Distillation

- Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Sample Preparation: Place a measured volume of **dihexyl malonate** (e.g., 25 mL) and a few boiling chips into the round-bottom flask.
- Heating: Gently heat the flask using a heating mantle.
- Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
- Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or appropriate equations.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer.

Method: Pycnometry

- Apparatus Preparation: Thoroughly clean and dry a pycnometer of a known volume.
- Mass of Empty Pycnometer: Accurately weigh the empty pycnometer using an analytical balance.
- Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it. This allows for the precise calibration of the pycnometer's volume.
- Mass of Pycnometer with Sample: Empty, dry, and then fill the pycnometer with **dihexyl malonate** at the same temperature as the water. Weigh the filled pycnometer.
- Calculation: The density (ρ) is calculated using the following formula: $\rho_{\text{sample}} = (m_{\text{sample}} / m_{\text{water}}) * \rho_{\text{water}}$ where m_{sample} is the mass of the **dihexyl malonate**, m_{water} is the mass of the water, and ρ_{water} is the known density of water at the measurement temperature.

Determination of Refractive Index

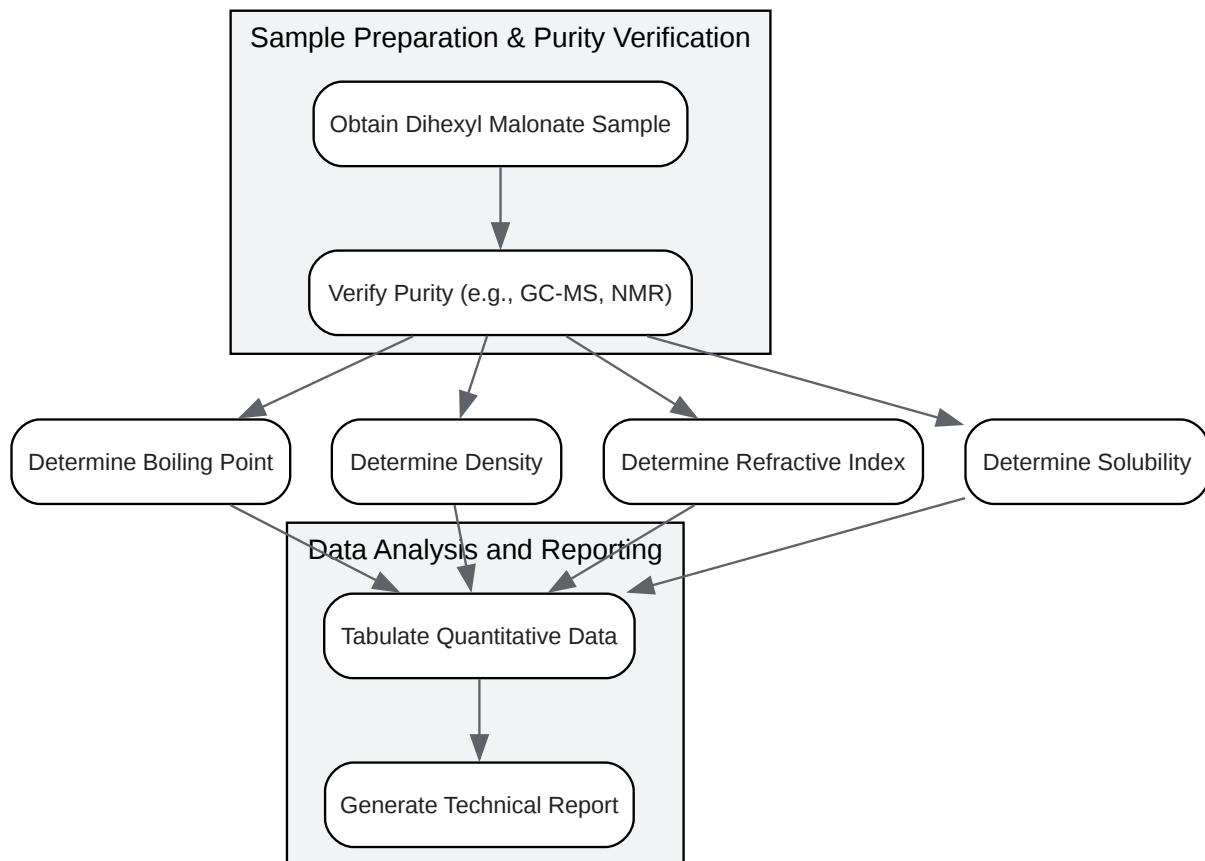
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.

Method: Abbe Refractometer

- Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: Place a few drops of **dihexyl malonate** onto the prism of the refractometer.
- Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C or 25°C).
- Reading: Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. Read the refractive index value from the scale.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. A qualitative assessment of solubility in various solvents is a fundamental characteristic.


Method: Qualitative Solubility Test

- Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).
- Procedure:
 - To a series of small test tubes, add approximately 1 mL of each solvent.
 - To each test tube, add a small, measured amount of **dihexyl malonate** (e.g., 0.1 mL).

- Agitate the mixture and observe whether the **dihexyl malonate** dissolves completely.
- Observation: Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. For quantitative analysis, a gravimetric method following solvent evaporation can be employed.

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a liquid organic compound such as **dihexyl malonate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization of **Dihexyl Malonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihexyl Malonate | CAS#:1431-37-4 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Dihexyl Malonate: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073806#physical-properties-of-dihexyl-malonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com